molecular formula C42H52O20 B1681581 [6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate CAS No. 81552-36-5

[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

Cat. No. B1681581
Key on ui cas rn: 81552-36-5
M. Wt: 876.8 g/mol
InChI Key: VVCYZYSLUSSELI-UHFFFAOYSA-N
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Patent
US04511560

Procedure details

Analogous treatments to those described in Example 1 were carried out except the use of a fermentation medium having the following composition so that DC-45-A (5 mg), DC-45-B1 (5 mg) and DC-45-B2 (3 mg) were obtained.
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1O[CH:6]([O:8][CH:9]2[C:23]3[C:14](=[C:15]([OH:55])[C:16]4[C:21]([C:22]=3[O:24][CH3:25])=[CH:20][C:19]([CH3:26])=[C:18]3[CH:27]5[O:35][C:34]6([CH:37]([O:40][CH3:41])[O:38][CH3:39])[O:36][CH:28]5[C:29]([O:42][CH:43]5[O:48][CH:47]([CH3:49])[C:46]([OH:53])([C:50]([CH3:52])=[O:51])[CH:45]([OH:54])[CH2:44]5)([C:31]56[O:33][CH2:32]5)[O:30][C:17]=43)[C:12](=[O:13])[CH:11]([OH:56])[CH2:10]2)[CH2:5][C:4]([OH:58])([CH3:57])C1OC(C)=O.C[C@@H]1O[C@@H](OC2C3C(=C(O)C4C(C=3OC)=CC(C)=C3C5OC6(C(OC)OC)O[CH:90]5[C:91]([O:105][C@@H:106]5[O:111][C@@H:110](C)[C@](O)(C(C)=O)[C@H](O)[CH2:107]5)(C6(O)CO)[O:92]C=43)C(=O)C(O)C2)C[C@](O)(C)[C@@H]1OC(C)=O>>[CH3:49][CH:47]1[O:48][CH:43]([O:42][C:29]23[C:31]4([O:33][CH2:32]4)[C:34]4([CH:37]([O:38][CH3:39])[O:40][CH3:41])[O:36][CH:28]2[CH:27]([O:35]4)[C:18]2[C:17]([O:30]3)=[C:16]3[C:15]([OH:55])=[C:14]4[C:23](=[C:22]([O:24][CH3:25])[C:21]3=[CH:20][C:19]=2[CH3:26])[CH:9]([O:8][CH:6]2[CH2:110][O:111][C:106]([O:105][C:91]([CH3:90])=[O:92])([CH3:107])[C:4]([OH:58])([CH3:57])[CH2:5]2)[CH2:10][CH:11]([OH:56])[C:12]4=[O:13])[CH2:44][CH:45]([OH:54])[C:46]1([OH:53])[CH:50]([OH:51])[CH3:52]

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C5C(=C(C=C4C(=C23)OC)C)C6C7C(O5)(C8(CO8)C(O6)(O7)C(OC)OC)OC9CC(C(C(O9)C)(C(=O)C)O)O)O)O)(C)O)OC(=O)C
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
C[C@H]1[C@H]([C@](C[C@@H](O1)OC2CC(C(=O)C3=C(C4=C5C(=C(C=C4C(=C23)OC)C)C6C7C(O5)(C(C(O6)(O7)C(OC)OC)(CO)O)O[C@H]8C[C@H]([C@]([C@@H](O8)C)(C(=O)C)O)O)O)O)(C)O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CC(O1)OC23C4C(C5=C(C=C6C(=C5O2)C(=C7C(=O)C(CC(C7=C6OC)OC8CC(C(OC8)(C)OC(=O)C)(C)O)O)O)C)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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